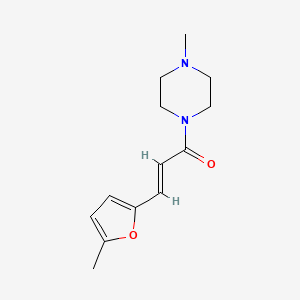
(2E)-3-(5-methylfuran-2-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-METHYL-2-FURYL)-1-(4-METHYLPIPERAZINO)-2-PROPEN-1-ONE is an organic compound that features a furan ring and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-METHYL-2-FURYL)-1-(4-METHYLPIPERAZINO)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Attachment of the Piperazine Moiety: This can be achieved through nucleophilic substitution reactions where the piperazine ring is introduced to the furan derivative.
Formation of the Propenone Linkage: The final step involves forming the propenone linkage through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the propenone linkage.
Substitution: The piperazine moiety may undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it could involve:
Molecular Targets: Binding to enzymes or receptors.
Pathways Involved: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-METHYL-2-FURYL)-1-(4-METHYLPIPERIDINO)-2-PROPEN-1-ONE: Similar structure but with a piperidine ring instead of piperazine.
(E)-3-(5-METHYL-2-FURYL)-1-(4-METHYLMORPHOLINO)-2-PROPEN-1-ONE: Similar structure but with a morpholine ring.
Uniqueness
The presence of the piperazine moiety in (E)-3-(5-METHYL-2-FURYL)-1-(4-METHYLPIPERAZINO)-2-PROPEN-1-ONE may confer unique biological activities compared to its analogs.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-11-3-4-12(17-11)5-6-13(16)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3/b6-5+ |
InChI Key |
XJLFUWIRZUPACR-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCN(CC2)C |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















